(7-Fluoroquinolin-6-yl)methanol
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Overview
Description
(7-Fluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry, known for its wide range of biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-6-yl)methanol typically involves the nucleophilic substitution of fluorine atoms in quinoline derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (7-Fluoroquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline aldehydes or carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(7-Fluoroquinolin-6-yl)methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in drug development.
Industry: It finds applications in the production of liquid crystals and as a component in cyanine dyes
Mechanism of Action
The mechanism of action of (7-Fluoroquinolin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity .
Comparison with Similar Compounds
Uniqueness: (7-Fluoroquinolin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
(7-fluoroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2 |
InChI Key |
FRRWCNJCQZBESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CO |
Origin of Product |
United States |
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